B-Raf inhibitor - 1315330-11-0

B-Raf inhibitor

Catalog Number: EVT-253208
CAS Number: 1315330-11-0
Molecular Formula: C29H31F3N6O2
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-Raf inhibitors are a class of small molecules that target the B-Raf protein, a serine/threonine kinase involved in the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. [] B-Raf inhibitors are classified into two main types based on their mechanism of action: []

  • Type I inhibitors: Bind to the active conformation of B-Raf kinase, specifically targeting mutant forms like B-RAFV600E commonly found in melanoma and other cancers. [, ]
  • Type II inhibitors: Bind to the inactive conformation of B-Raf kinase and inhibit both wild-type and mutant forms. [, ]
Synthesis Analysis

The synthesis of B-Raf inhibitors involves multi-step chemical reactions, often utilizing a structure-based design approach informed by the crystal structure of the B-Raf kinase domain. [, ] Specific synthetic strategies vary depending on the desired chemical scaffold and target specificity. For example, the synthesis of aminopyrimidine-based B-Raf inhibitors with improved solubility involved the incorporation of a basic center within the hinge-binding moiety to enhance dissolution at gastric pH. []

Detailed descriptions of synthetic methods for various B-Raf inhibitor classes, including indazolylpyrazolopyrimidine [] and imidazopyridine derivatives [], can be found in the cited papers. These reports typically outline the specific reagents, reaction conditions, and characterization data for each synthetic step.

Molecular Structure Analysis

Chemical reactions involving B-Raf inhibitors primarily focus on their synthesis and modification. As described in the Synthesis Analysis section, the construction of diverse B-Raf inhibitor scaffolds involves a series of organic reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. [, , ]

  • Amide bond formation between a thieno[3,2-d]pyrimidine and an appropriate amine to generate aminopyrimidine-based B-Raf inhibitors. []
  • Palladium-catalyzed cross-coupling reactions to introduce diverse substituents onto the core scaffold of indazolylpyrazolopyrimidine B-Raf inhibitors. []
Mechanism of Action

The mechanism of action of B-Raf inhibitors involves binding to the B-Raf kinase domain and preventing its activation or downstream signaling. [] As mentioned in the Description section, Type I inhibitors specifically target the active conformation of mutant B-Raf, whereas Type II inhibitors target the inactive conformation of both wild-type and mutant B-Raf. [, ]

By binding to the B-Raf kinase, these inhibitors disrupt the phosphorylation cascade that ultimately leads to ERK activation, thereby suppressing downstream signaling events that promote cell proliferation and survival. [] The specific interactions between the inhibitor and the kinase domain, determined through structural analysis, dictate the potency and selectivity of the inhibitor. []

For instance, the binding of vemurafenib, a Type I inhibitor, to the ATP-binding pocket of mutant B-RAFV600E prevents ATP binding and subsequent phosphorylation events. []

Physical and Chemical Properties Analysis

The physical and chemical properties of B-Raf inhibitors influence their pharmacological behavior, including solubility, bioavailability, and metabolic stability. [] Key properties include:

  • Solubility: Improving solubility is a major focus in B-Raf inhibitor development, as low solubility can hinder oral bioavailability. Strategies to enhance solubility include introducing basic centers within the molecule to increase dissolution at physiological pH. []
Applications
  • Elucidating the Role of B-Raf in Cellular Processes: By specifically inhibiting B-Raf activity, researchers can dissect its involvement in various cellular processes, such as cell proliferation, differentiation, and apoptosis. [, ]
  • Investigating Acquired Resistance Mechanisms: Studying the development of resistance to B-Raf inhibitors provides insights into the adaptive mechanisms employed by cancer cells to evade targeted therapy. This knowledge is crucial for developing strategies to overcome or prevent resistance. [, , , , ]
  • Exploring Combination Therapies: B-Raf inhibitors are often investigated in combination with other targeted therapies, such as MEK inhibitors or PI3K inhibitors, to achieve greater efficacy and potentially overcome resistance mechanisms. [, , , ]
  • Investigating B-Raf as a Therapeutic Target in Other Diseases: Beyond cancer, B-Raf inhibitors are being explored for their potential therapeutic benefits in other diseases involving dysregulated MAPK signaling, such as inflammatory skin disorders. []

For instance, vemurafenib has been shown to effectively block interleukin-8 synthesis in melanoma xenografts, highlighting the potential of IL-8 as a pharmacodynamic biomarker for B-Raf inhibitor activity. []

Future Directions
  • Developing Inhibitors Targeting Rare B-RAF Mutations: Expanding the scope of B-Raf inhibitor therapy to include melanomas harboring rare B-RAF mutations beyond V600E. [, ]
  • Overcoming Acquired Resistance: Investigating novel strategies to overcome acquired resistance to B-Raf inhibitors, such as targeting alternative signaling pathways or developing next-generation inhibitors with enhanced selectivity and potency. [, , , , ]
  • Exploring Novel Combination Therapies: Identifying synergistic combinations of B-Raf inhibitors with other targeted therapies or immunotherapies to enhance treatment efficacy and durability. [, , , ]
  • Investigating Applications Beyond Cancer: Further exploring the potential therapeutic benefits of B-Raf inhibitors in non-cancerous diseases characterized by aberrant MAPK signaling. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against RAF kinases (including B-RAF), VEGFR, PDGFR, and others. It is FDA-approved for treating advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer. []

Relevance: Sorafenib is a broader-spectrum kinase inhibitor than selective B-Raf inhibitors like Vemurafenib or Dabrafenib. While it inhibits B-RAF, its clinical efficacy is likely driven by its combined effects on multiple pro-angiogenic kinases. [] Sorafenib can induce paradoxical ERK activation at lower doses, similar to some selective B-Raf inhibitors. [] Combining Sorafenib with the C-RAF inhibitor GW5074 showed synergistic cytotoxic effects in colorectal cancer cell lines, highlighting the potential of targeting multiple RAF isoforms. []

PLX4720 (Vemurafenib tool compound)

Compound Description: PLX4720 is a potent and selective inhibitor of B-RAF, particularly the V600E mutant form. It is often used as a tool compound in preclinical studies to investigate the effects of B-RAF inhibition. []

Relevance: PLX4720, like other selective B-Raf inhibitors, can induce paradoxical ERK activation in cells without B-RAF mutations and with high Ras-GTP levels. [] This highlights a potential limitation of selective B-RAF inhibition and the importance of considering the mutational profile of a tumor before treatment. This compound is structurally similar to Vemurafenib and serves as its preclinical analogue.

Dabrafenib

Compound Description: Dabrafenib is a selective inhibitor of B-RAF, specifically targeting the V600E mutant form. It is FDA-approved for treating BRAF V600E-mutant unresectable or metastatic melanoma. [, , ]

Vemurafenib

Compound Description: Vemurafenib is a first-in-class, selective inhibitor of mutated B-RAF (particularly V600E). It is FDA-approved for treating patients with unresectable or metastatic melanoma with BRAF V600E mutation. [, , , , , , ]

Relevance: Vemurafenib demonstrated significant clinical benefit in B-RAF mutant melanoma, but acquired resistance remains a challenge. [, ] Resistance mechanisms often involve reactivation of the MAPK pathway, highlighting the need for combination therapies. [, , ] Studies also suggest that Vemurafenib might be repurposed for treating sulfur mustard-induced epidermal impairment, suggesting its potential in non-cancer indications. []

UI-152

Compound Description: UI-152 is a novel oncogenic B-Raf inhibitor. []

Relevance: Chronic exposure to UI-152 led to the development of resistance in melanoma cells, highlighting the potential for acquired resistance to B-Raf inhibitors. [] The resistant cells exhibited increased autophagy, suggesting this process might contribute to resistance. [] This finding supports the rationale for combining B-Raf inhibitors with autophagy inhibitors to overcome resistance.

PLX4032

Compound Description: PLX4032 is a selective B-Raf inhibitor. [, ]

Relevance: Similar to other selective B-Raf inhibitors, PLX4032 can induce paradoxical activation of the MEK/ERK pathway in Ras-mutant cancer cells. [] This paradoxical activation can enhance DR5 expression, sensitizing these cells to TRAIL-induced apoptosis, suggesting a potential therapeutic strategy. []

GW5074

Compound Description: GW5074 is a C-RAF inhibitor. []

Relevance: Combining GW5074 with the B-RAF inhibitor Sorafenib demonstrated synergistic cytotoxic effects in colorectal cancer cell lines. [] This synergy was primarily mediated through impacting mitochondrial functions. [] These findings suggest that combining B-Raf and C-RAF inhibitors might be a promising strategy to enhance the efficacy of B-RAF targeted therapy.

AZD6244 (Selumetinib)

Compound Description: AZD6244, also known as Selumetinib, is an allosteric MEK inhibitor. []

Relevance: Combining AZD6244 with B-Raf inhibitors like PLX4720 can prevent the emergence of resistant melanoma cells, highlighting the importance of dual MAPK pathway inhibition. [] This supports the clinical use of combined MEK and B-Raf inhibition to delay or overcome resistance.

Properties

CAS Number

1315330-11-0

Product Name

B-Raf inhibitor

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide

Molecular Formula

C29H31F3N6O2

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35)

InChI Key

RWNAOXLCVXJMGM-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F

Synonyms

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.